2-Methyl-4-(4-methylsulfonylphenyl)phenol

CAS No.: 1261895-23-1

Cat. No.: VC2822026

Molecular Formula: C14H14O3S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261895-23-1 |

|---|---|

| Molecular Formula | C14H14O3S |

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | 2-methyl-4-(4-methylsulfonylphenyl)phenol |

| Standard InChI | InChI=1S/C14H14O3S/c1-10-9-12(5-8-14(10)15)11-3-6-13(7-4-11)18(2,16)17/h3-9,15H,1-2H3 |

| Standard InChI Key | BSYKWBZBWWYDAB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |

Introduction

Chemical Structure and Properties

Molecular Composition

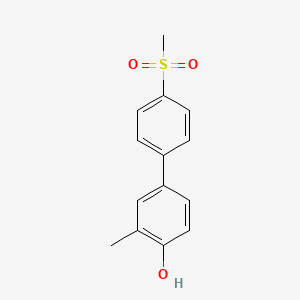

2-Methyl-4-(4-methylsulfonylphenyl)phenol is an organic compound containing two connected phenyl rings, with one ring bearing a methyl group at position 2 and the other containing a methylsulfonyl group at position 4. The compound also features a hydroxyl group, classifying it as a phenol derivative. Its structure combines several key functional groups that influence its chemical behavior and potential applications.

The predicted molecular formula would be C₁₄H₁₄O₃S, consisting of:

-

Two phenyl rings connected by a carbon-carbon bond

-

One methyl group (-CH₃) at position 2 of one phenyl ring

-

One methylsulfonyl group (-SO₂CH₃) at position 4 of the other phenyl ring

-

One hydroxyl group (-OH) attached to the first phenyl ring

| Property | 4-(Methylsulfonyl)phenol | 2-Methyl-4-(4-methylsulfonylphenyl)phenol (estimated) |

|---|---|---|

| Molecular Weight | 172.2 g/mol | ~246 g/mol (estimated) |

| Melting Point | 90-95 °C | Likely higher due to increased molecular weight |

| Boiling Point | 272.52°C (estimate) | Likely >300°C |

| Density | 1.3692 (estimate) | ~1.3-1.4 g/cm³ (estimated) |

| Appearance | Tan to pink-brown powder | Likely crystalline solid |

| Solubility | DMSO, Methanol, slight in water | Likely similar, with low water solubility |

The physical properties of 2-Methyl-4-(4-methylsulfonylphenyl)phenol would be expected to differ from those of 4-(Methylsulfonyl)phenol due to its larger molecular size and additional functional groups .

Chemical Reactivity and Functional Groups

Hydroxyl Group Reactivity

The phenolic hydroxyl group in 2-Methyl-4-(4-methylsulfonylphenyl)phenol would be expected to exhibit acidic character similar to other phenols. Based on related compounds, the pKa value would likely be in the range of 7-10, making it weakly acidic . This hydroxyl group would be capable of:

-

Forming hydrogen bonds with appropriate acceptors

-

Undergoing nucleophilic substitution reactions

-

Participating in esterification reactions with carboxylic acids or acid chlorides

-

Reacting with bases to form phenolate salts

Methylsulfonyl Group Properties

The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which would influence the electronic distribution within the molecule. This group typically:

-

Increases water solubility compared to non-sulfonated analogues

-

Enhances the acidity of the phenolic hydroxyl group

-

Provides potential sites for hydrogen bonding

-

Can participate in nucleophilic aromatic substitution reactions

In pharmaceutical applications, the methylsulfonyl group is known to confer favorable pharmacokinetic properties and is found in several medicinal compounds, particularly anti-inflammatory agents .

Biphenyl Core Structure

The biphenyl core (two connected phenyl rings) would contribute to:

-

Enhanced structural rigidity compared to single-ring systems

-

Potential for π-π stacking interactions with aromatic systems

-

Increased lipophilicity compared to single-ring analogues

-

Greater metabolic stability in biological systems

Synthesis Pathways

Related Synthetic Procedures

The patent information for synthesizing 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole provides insights into related chemistry. The patent describes:

"Under the action of a catalyst, thioanisole and acetyl chloride react to generate 4-methylthioacetophenone... after the reaction, add crushed ice to the reaction solution, add concentrated hydrochloric acid dropwise to pH 1-3, stir at room temperature for 15 minutes, extract with dichloromethane..."

This procedure demonstrates the synthesis of methylsulfonyl-containing aromatic compounds, which could be adapted for our target molecule with appropriate modifications.

Analytical Characterization

Spectroscopic Properties

For proper identification and characterization of 2-Methyl-4-(4-methylsulfonylphenyl)phenol, the following analytical techniques would be valuable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for aromatic protons, methyl groups, and the exchangeable phenolic proton

-

¹³C NMR would reveal the carbon framework, including quaternary carbons

-

-

Infrared (IR) Spectroscopy:

-

Characteristic bands for O-H stretching (~3300-3500 cm⁻¹)

-

Sulfone group vibrations (~1300-1150 cm⁻¹)

-

Aromatic C=C stretching (~1600-1450 cm⁻¹)

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to the molecular weight

-

Fragmentation pattern showing loss of methylsulfonyl group

-

Chromatographic Methods

For purification and quality control, the following methods would be suitable:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase conditions using C18 column

-

Mobile phase: acetonitrile/water gradient with 0.1% formic acid

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates

-

Developing solvent: petroleum ether/ethyl acetate mixtures

-

Based on information from related compounds: "The crude product obtained by removing the solvent was purified by a silica gel column (petroleum ether: ethyl acetate=40:1)" , similar purification approaches could be effective for 2-Methyl-4-(4-methylsulfonylphenyl)phenol.

Structure-Activity Relationships

Electronic Effects

The electronic distribution in 2-Methyl-4-(4-methylsulfonylphenyl)phenol would be significantly influenced by its functional groups:

-

The methyl group at position 2 would donate electron density to the phenyl ring through an inductive effect

-

The methylsulfonyl group would withdraw electron density, creating an electron-poor region

-

These opposing electronic effects would create an interesting electronic profile potentially useful in drug design

Steric Considerations

The three-dimensional structure would be affected by:

-

Rotation around the biphenyl bond, which may be restricted due to steric interactions

-

The methyl group at position 2 potentially causing twisting of the biphenyl system

-

The bulky methylsulfonyl group influencing molecular recognition in biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume